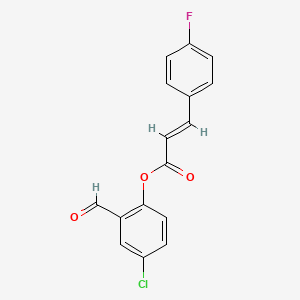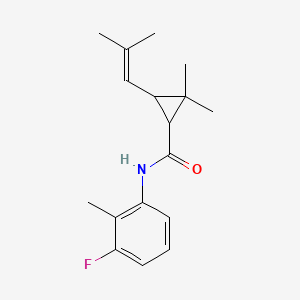
4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate is an organic compound that belongs to the class of aromatic esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-chloro-2-formylphenyl with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the (E)-3-(4-fluorophenyl)-2-propenoate intermediate.
Esterification: The intermediate is then esterified using an appropriate alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are used where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors are preferred due to their efficiency and ability to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-chloro-2-carboxyphenyl (E)-3-(4-fluorophenyl)-2-propenoate.
Reduction: 4-chloro-2-hydroxymethylphenyl (E)-3-(4-fluorophenyl)-2-propenoate.
Substitution: 4-methoxy-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate depends on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-formylphenyl (E)-3-(4-chlorophenyl)-2-propenoate: Similar structure but with a chloro substituent instead of a fluoro substituent.
4-Chloro-2-formylphenyl (E)-3-(4-bromophenyl)-2-propenoate: Similar structure but with a bromo substituent instead of a fluoro substituent.
Uniqueness
4-Chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and potential applications. The combination of these substituents may enhance its biological activity or chemical stability compared to similar compounds.
Propiedades
Fórmula molecular |
C16H10ClFO3 |
|---|---|
Peso molecular |
304.70 g/mol |
Nombre IUPAC |
(4-chloro-2-formylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H10ClFO3/c17-13-4-7-15(12(9-13)10-19)21-16(20)8-3-11-1-5-14(18)6-2-11/h1-10H/b8-3+ |
Clave InChI |
VXUQSYPRQAPOCJ-FPYGCLRLSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)OC2=C(C=C(C=C2)Cl)C=O)F |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)OC2=C(C=C(C=C2)Cl)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075988.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075994.png)
![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene](/img/structure/B11076007.png)
![1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076018.png)
![N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11076025.png)

![(2Z)-3-benzyl-N-ethyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11076039.png)
![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11076044.png)
![10-[(Z)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7-(3-methoxyphenyl)-5,6A,7,12A-tetrahydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11076046.png)
![1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11076048.png)
![2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11076053.png)
![methyl {[1-(2-amino-6-methylpyrimidin-4-yl)-1H-diaziren-3-yl]sulfanyl}acetate](/img/structure/B11076055.png)
